molecular formula C9H16Cl2N4OS B1418380 2-(Piperazin-1-yl)-N-thiazol-2-yl-acetamide dihydrochloride CAS No. 84587-70-2

2-(Piperazin-1-yl)-N-thiazol-2-yl-acetamide dihydrochloride

Cat. No. B1418380
CAS RN: 84587-70-2
M. Wt: 299.22 g/mol
InChI Key: QRLHMVLCECKSEI-UHFFFAOYSA-N
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Description

Piperazine is a cyclic organic compound that is used in a variety of drugs due to its wide range of biological and pharmaceutical activity . Thiazole is a heterocyclic compound that also exhibits various biological activities. The combination of these two in a compound could potentially result in interesting biological properties.


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re interested in, 2-(Piperazin-1-yl)acetic acid dihydrochloride, has been reported. It has a molecular weight of 217.09 .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for “2-(Piperazin-1-yl)-N-thiazol-2-yl-acetamide dihydrochloride” are not available, a related compound, 2-(Piperazin-1-yl)acetic acid dihydrochloride, is known to be a white crystalline powder, soluble in water and ethanol .

Scientific Research Applications

  • Synthesis and Pharmacological Evaluation for Anti-Inflammatory Activity :

    • N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been synthesized and evaluated for anti-inflammatory activity. These compounds showed promising results in vivo by the carragenan induced paw oedema method. Molecular docking experiments confirmed their mechanism of action against the COX-2 enzyme, aligning with their in vivo anti-inflammatory activity (Raghavendra et al., 2012).
  • Antimicrobial and Antiviral Activities :

    • Certain 1,3,4-thiadiazole amide compounds containing piperazine have shown inhibitory effects on Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus (Xia, 2015).
  • Antiproliferative Activity and VEGFR-2-TK Inhibition :

    • A series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives demonstrated significant antiproliferative activity. They inhibited VEGFR-2 and showed potential as antiproliferative candidates (Hassan et al., 2021).
  • Anti-Acetylcholinesterase Activity :

    • Some benzothiazole derivatives bearing piperazine and thiocarbamate moieties were found to inhibit acetylcholinesterase, which could identify them as potential anticholinesterase agents (Mohsen et al., 2014).
  • Antitumor Activity :

    • Novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have shown potent antitumor activities in vitro, particularly against human cervical cancer and lung cancer cell lines (Wu et al., 2017).
  • Antimicrobial and Anticancer Activities :

    • 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives displayed significant antimicrobial and anticancer activities, offering insights for rational drug designing (Mehta et al., 2019).
  • In-vitro Antimicrobial Screening and Molecular Docking Studies :

    • 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives were synthesized and evaluated for antimicrobial activity. Some compounds showed moderate to good anti-bacterial and antifungal activity, with compound 3d showing the most promising antibacterial activity (Ali et al., 2015).

Safety And Hazards

The safety and hazards of a compound can depend on many factors, including its specific chemical structure and the conditions under which it is handled. For a related compound, 1-(2-Pyrimidyl)piperazine, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-piperazin-1-yl-N-(1,3-thiazol-2-yl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4OS.2ClH/c14-8(12-9-11-3-6-15-9)7-13-4-1-10-2-5-13;;/h3,6,10H,1-2,4-5,7H2,(H,11,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLHMVLCECKSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=NC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657039
Record name 2-(Piperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-yl)-N-thiazol-2-yl-acetamide dihydrochloride

CAS RN

84587-70-2
Record name 2-(Piperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84587-70-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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